molecular formula C7H14O4 B098865 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose CAS No. 17676-19-6

1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose

Cat. No. B098865
CAS RN: 17676-19-6
M. Wt: 162.18 g/mol
InChI Key: QNKOVWCOVLYPKR-JRTVQGFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a type of sugar molecule that is commonly used in scientific research. This molecule is also known as 2,6-dideoxy-3-O-methyl-D-ribo-hexose or simply as 2,6-dideoxy-methylhexose. It is a rare sugar that is not commonly found in nature, and it has a unique structure that makes it useful for a variety of applications.

Mechanism of Action

The mechanism of action of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is not fully understood. However, it is believed that this molecule may inhibit certain enzymes involved in carbohydrate metabolism. This inhibition could lead to changes in the way that carbohydrates are metabolized, which could have important implications for the treatment of diseases such as diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose are still being studied. However, some studies have suggested that this molecule may have anti-inflammatory properties. In addition, it has been shown to have some antioxidant activity, which could make it useful for preventing oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose in lab experiments is its unique structure. This structure makes it a useful tool for studying carbohydrate metabolism and other related processes. However, there are also some limitations to using this molecule. For example, the synthesis process can be time-consuming and expensive, which can make it difficult to produce large quantities of the molecule for use in experiments.

Future Directions

There are many potential future directions for research on 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose. Some possible areas of focus include:
1. Further studies on the mechanism of action of this molecule, which could provide insights into its potential therapeutic uses.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential anti-inflammatory and antioxidant properties of this molecule, which could have important implications for the treatment of a variety of diseases.
4. Investigation of the potential role of this molecule in the development of new treatments for diabetes and other metabolic disorders.
Conclusion
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a unique sugar molecule that has important applications in scientific research. Its unique structure makes it a useful tool for studying carbohydrate metabolism and other related processes. While the mechanism of action and physiological effects of this molecule are still being studied, there are many potential future directions for research in this area. Overall, 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is an important molecule that has the potential to lead to new insights and treatments in a variety of fields.

Synthesis Methods

The synthesis of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a complex process that involves several steps. The most common method for synthesizing this molecule is through the use of chemical reactions. One of the most important steps in the synthesis process is the protection of the hydroxyl groups on the sugar molecule. This is necessary to prevent unwanted reactions from occurring during subsequent steps in the process. Once the hydroxyl groups have been protected, various chemical reactions are used to create the desired structure.

Scientific Research Applications

1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose has several important applications in scientific research. One of the most important uses of this molecule is in the study of carbohydrate metabolism. Carbohydrates are an essential source of energy for the body, and understanding how they are metabolized is critical for developing treatments for diseases such as diabetes.

properties

CAS RN

17676-19-6

Product Name

1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1

InChI Key

QNKOVWCOVLYPKR-JRTVQGFMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O

SMILES

CC1C(C(CC(O1)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)OC)O)O

synonyms

1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose

Origin of Product

United States

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